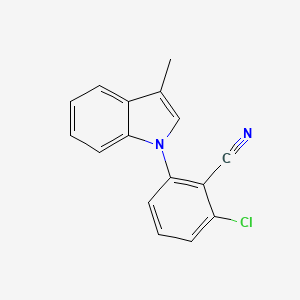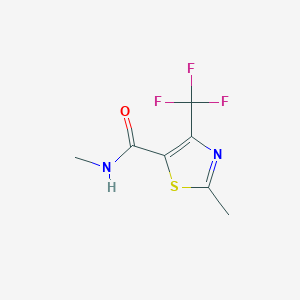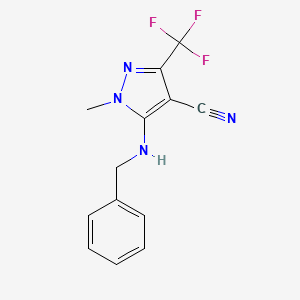
5-(benzylamino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure analysis of such a compound would typically involve spectroscopic techniques like FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide information about the bond lengths, bond angles, and the presence of functional groups in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the reagents used. The trifluoromethyl group is known for its high electronegativity and can influence the reactivity of the compound . The pyrazole ring can undergo reactions like electrophilic substitution and nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of a trifluoromethyl group could increase the compound’s stability and lipophilicity . The pyrazole ring could contribute to the compound’s aromaticity and influence its chemical reactivity .Aplicaciones Científicas De Investigación
Antimicrobial Activities
- A novel synthesis of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, including compounds structurally related to 5-(benzylamino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, demonstrated potential antimicrobial properties. These compounds were characterized and evaluated for their effectiveness as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Anticancer Applications
- Derivatives of pyrazole-4-carbonitriles, closely related to the chemical , were synthesized and evaluated for their anticancer activity. Some of these compounds showed promising results against various human cancer cell lines, including melanoma, breast cancer, and leukemia. Molecular docking studies further confirmed the potential of these compounds as lead molecules for anticancer drugs (Nimbalkar et al., 2017).
Corrosion Inhibition
- Research on pyrazole-4-carbonitrile derivatives has also highlighted their utility in corrosion inhibition. These compounds, closely related to this compound, have been investigated for their effectiveness in preventing corrosion on various metal surfaces in acidic environments. Their potential in this field is significant due to their chemical stability and effectiveness in inhibiting corrosive processes (Yadav et al., 2016).
Green Chemistry Applications
- The synthesis of Schiff base scaffolds of pyrazole nuclei, including compounds similar to this compound, has been achieved using microwave-assisted methods. These methods are notable for their environmental friendliness, reduced solvent use, and efficiency, contributing to the field of green chemistry (Karati et al., 2022).
Safety and Hazards
Direcciones Futuras
The future directions in the research and development of this compound would depend on its applications. Trifluoromethyl-containing compounds are of significant interest in the pharmaceutical and agrochemical industries, and there is ongoing research into developing new synthetic methods and exploring new applications for these compounds .
Propiedades
IUPAC Name |
5-(benzylamino)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4/c1-20-12(18-8-9-5-3-2-4-6-9)10(7-17)11(19-20)13(14,15)16/h2-6,18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEODIDEUTWVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2708985.png)
![2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2708986.png)
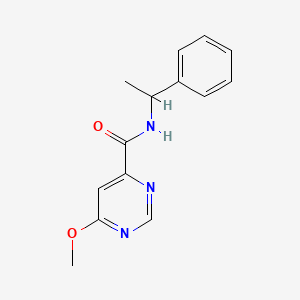
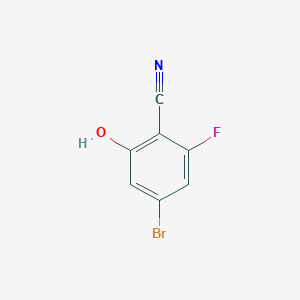

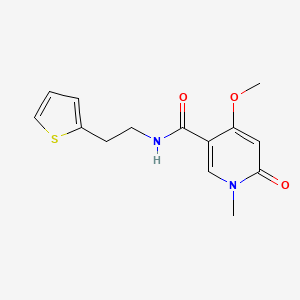
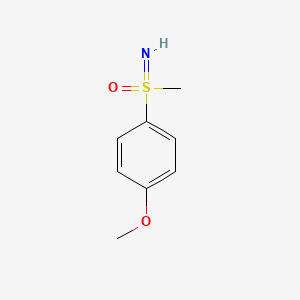
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2708995.png)
![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-ethoxybenzonitrile](/img/structure/B2708999.png)
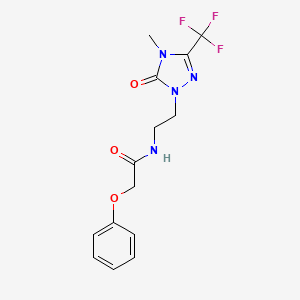
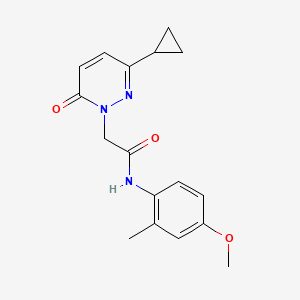
![4-[(1,1,1-Trifluoropropan-2-yl)oxy]thieno[2,3-d]pyrimidine](/img/structure/B2709003.png)
